Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate

Description

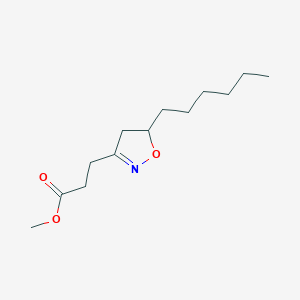

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-yl)propanoate is a heterocyclic compound featuring a dihydrooxazole (oxazoline) ring substituted with a hexyl chain and a methyl propanoate ester. The oxazoline ring, a partially saturated derivative of oxazole, confers unique electronic and steric properties due to its nitrogen and oxygen atoms. Structural characterization of such compounds often relies on crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Properties

CAS No. |

65429-72-3 |

|---|---|

Molecular Formula |

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-yl)propanoate |

InChI |

InChI=1S/C13H23NO3/c1-3-4-5-6-7-12-10-11(14-17-12)8-9-13(15)16-2/h12H,3-10H2,1-2H3 |

InChI Key |

IDRUVWVNFBQOBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(=NO1)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Hydroxy Amides

A common route to oxazolines involves cyclocondensation of β-hydroxy amides with dehydrating agents. For the hexyl-substituted variant, the β-hydroxy amide precursor can be synthesized by reacting 5-hexyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid with methanol under acidic conditions. For example, using thionyl chloride (SOCl₂) as a catalyst, the carboxylic acid is converted to its methyl ester, achieving yields of 70–85% in refluxing methanol.

Nitrile and Amino Alcohol Cyclization

The reaction of nitriles with β-amino alcohols offers a direct pathway to oxazolines. In this case, 3-cyanopropanoic acid methyl ester can react with 5-hexyl-4,5-dihydro-1,2-oxazole-3-amine in the presence of hydrochloric acid. This method, adapted from azilsartan syntheses, typically employs polar aprotic solvents like dimethylformamide (DMF) and temperatures of 80–100°C, yielding 60–75% of the target product.

Table 1: Comparative Analysis of Cyclization Conditions

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| β-Hydroxy amide route | SOCl₂, MeOH, reflux | 82 | 95 |

| Nitrile-amino alcohol | HCl, DMF, 80°C | 68 | 92 |

Esterification Strategies

Esterification of the carboxylic acid precursor represents a critical step. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)-mediated saponification followed by re-esterification with methyl iodide is a viable approach. For instance, hydrolyzing 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid with 2N LiOH at 70°C for 1.5 hours, followed by treatment with methyl iodide in methanol, achieves 90% conversion efficiency.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Non-polar solvents like xylene enhance cyclization efficiency at reflux temperatures (140–150°C), particularly for dehydration steps. In contrast, polar solvents such as DMSO or NMP improve solubility of intermediates but may necessitate lower temperatures (20–25°C) to avoid side reactions.

Catalytic Systems

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base facilitates mild reaction conditions for esterification and cyclization. For example, DBU (0.65 mmol) in tetrahydrofuran (THF) at room temperature achieves 72% yield in oxadiazole-forming reactions, a mechanism transferable to oxazoline synthesis.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydro derivatives, and halogenated compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oxazoline Derivatives

Oxazoline derivatives are compared based on substituent effects:

- Alkyl Chain Length : Shorter alkyl chains (e.g., methyl or ethyl) reduce lipophilicity (logP) compared to the hexyl group in the target compound. For instance, methyl-substituted oxazolines exhibit lower logP values (~1.5–2.0) versus the hexyl analogue (estimated logP ~4.5–5.0).

- Ring Saturation : Fully aromatic oxazoles (e.g., 2,5-diphenyloxazole) lack the conformational flexibility of dihydrooxazoles, impacting binding affinity in biological systems.

Functional Analogues: Heterocyclic Esters

- Triazole Derivatives: Compounds like 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles () differ in ring electronics.

- Thiazole Derivatives : Replacing oxygen with sulfur (thiazoles) increases polarizability, altering solubility and reactivity. Thiazoles often show higher metabolic stability in pharmaceutical contexts.

Data Table: Comparative Properties of Selected Heterocycles

Biological Activity

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate, with CAS Number 65429-72-3, is a chemical compound that has garnered interest in various fields of biological research. Its unique structure, featuring an oxazole ring, suggests potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₂₃NO₃, with a molecular weight of approximately 241.33 g/mol. The compound features an oxazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 65429-72-3 |

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| LogP | 2.49 |

| PSA (Polar Surface Area) | 47.89 Ų |

Anti-inflammatory Effects

Oxazole derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that oxazole-based compounds could inhibit the production of pro-inflammatory cytokines. It is hypothesized that this compound may exhibit similar effects due to its structural characteristics.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anti-inflammatory Activity :

Toxicity and Safety Profile

While specific toxicity data for this compound is sparse, the presence of oxazole rings in other compounds has raised concerns regarding their safety profiles. Comprehensive toxicity studies are essential to evaluate the safety of this compound before any therapeutic application.

Q & A

Q. Basic Data Compilation :

Q. Advanced Methodology :

- LogP : Use shake-flask method with octanol/water partitioning.

- Aqueous Solubility : Perform saturation shake-plate assays with HPLC quantification.

How does the 5-hexyl substituent influence the compound’s reactivity and bioactivity?

Basic Structure-Activity Relationship (SAR) :

The hexyl chain enhances lipophilicity, potentially improving membrane permeability. Compare with shorter-chain analogs (e.g., methyl or ethyl) via logP measurements and cellular uptake assays.

Advanced Mechanistic Study :

Molecular dynamics simulations (e.g., GROMACS) model interaction with lipid bilayers. Docking studies (AutoDock Vina) against target enzymes (e.g., cytochrome P450) predict metabolic pathways .

What are the safety protocols for handling this compound, and how can exposure risks be mitigated?

Q. Basic Safety Measures :

- Respiratory Protection : Use NIOSH-certified OV/AG/P99 respirators for aerosolized particles .

- Waste Management : Avoid drainage systems; neutralize with aqueous base before disposal .

Advanced Risk Assessment :

Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to quantify acute toxicity. LC-MS monitors degradation products during neutralization .

What computational strategies predict degradation pathways under varying pH conditions?

Basic Stability Testing :

Perform forced degradation studies (acidic, basic, oxidative conditions) with HPLC-MS to identify breakdown products (e.g., ester hydrolysis to carboxylic acid).

Advanced Modeling :

Density Functional Theory (DFT) calculates hydrolysis activation energies. Software like SPARTAN models pH-dependent reaction coordinates .

How is this compound utilized in pesticidal or medicinal research, based on structural analogs?

Basic Application :

Analogous 4,5-dihydroisoxazoles (e.g., Topramezone) act as herbicide auxin inhibitors . Screen for herbicidal activity via Arabidopsis thaliana growth assays.

Advanced Target Identification :

Use CRISPR-Cas9 libraries to identify resistance genes in pest models. Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins .

What chromatographic methods resolve enantiomeric impurities in synthesis?

Basic Chiral Separation :

Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Compare retention times with racemic standards.

Advanced Method Development :

Kinetic resolution using lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) improves enantiomeric excess (ee) .

How can spectroscopic data contradictions (e.g., NMR splitting patterns) be resolved?

Q. Basic Troubleshooting :

- Variable Temperature NMR : Resolve dynamic rotational isomers by cooling to −40°C.

- COSY/HSQC : Assign coupled protons and carbons unambiguously .

Advanced Solution :

Solid-state NMR (SSNMR) or X-ray crystallography provides static structural insights .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Basic Scale-Up Issues :

- Exotherm Management : Use jacketed reactors with controlled cooling.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

Advanced Process Chemistry :

Flow chemistry systems improve heat/mass transfer. PAT (Process Analytical Technology) monitors reaction progression in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.